molecular formula C9H10NNaO3 B1401276 Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2386-29-0

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1401276
CAS RN: 2386-29-0
M. Wt: 203.17 g/mol
InChI Key: CXLCXIQWHPQUEE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a chemical compound that belongs to the class of pyrroles. Pyrroles are nitrogen-containing heterocyclic compounds that are widely known for their biological activity . The compound has a molecular formula of C11H15NO3 .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” can be represented by its IUPAC Standard InChI: InChI=1S/C11H15NO3/c1-5-15-11(14)10-6(2)9(8(4)13)7(3)12-10/h12H,5H2,1-4H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Agricultural Growth Promotion

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has been utilized in the synthesis of derivatives that act as growth-promotion factors for grain crops. Studies have shown that aqueous solutions of the sodium salts of these compounds positively affect germination energy, germination, and biometric parameters of seeds. The most effective compounds were found to contain halogen atoms and methoxy groups in their structure, indicating a potential application in enhancing agricultural productivity (Mikhedkina et al., 2019).

Synthesis of Useful Derivatives

This compound is also instrumental in the synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, which is crucial in porphyrin and dipyrromethene synthesis. Innovative methods such as microwave-accelerated synthesis have been developed to produce this compound more efficiently and with higher purity, highlighting its significance in organic chemistry and material science (Regourd et al., 2006).

Optical and Electronic Applications

In the realm of material science, derivatives of Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate have been explored for their potential in forming new heterocyclic compounds and as non-linear optical (NLO) materials. The first hyperpolarizability of these derivatives indicates their suitability for NLO applications, which are crucial in telecommunications and laser technology (Singh et al., 2014).

Future Directions

The future directions for the study of “Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse therapeutic applications of pyrrole and pyrrolidine analogs, researchers could continue to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

sodium;4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.Na/c1-4-7(6(3)11)5(2)10-8(4)9(12)13;/h10H,1-3H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLCXIQWHPQUEE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743160
Record name Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

2386-29-0
Record name Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.